Ethanamine, N-ethyl-2,2-difluoro-

Medicinal Chemistry Physicochemical Property Drug Design

Ethanamine, N-ethyl-2,2-difluoro- (CAS 95353-03-0), also known as (2,2-Difluoroethyl)(ethyl)amine, is a specialized aliphatic amine featuring a unique difluoroethyl (CHF2) group attached to the nitrogen. This motif is significant in medicinal chemistry as the CHF2 group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (OH) or thiol (SH) groups.

Molecular Formula C4H9F2N
Molecular Weight 109.12 g/mol
CAS No. 95353-03-0
Cat. No. B13295519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, N-ethyl-2,2-difluoro-
CAS95353-03-0
Molecular FormulaC4H9F2N
Molecular Weight109.12 g/mol
Structural Identifiers
SMILESCCNCC(F)F
InChIInChI=1S/C4H9F2N/c1-2-7-3-4(5)6/h4,7H,2-3H2,1H3
InChIKeyUKCJPWSGPORHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanamine, N-ethyl-2,2-difluoro- (CAS 95353-03-0): A Strategic Fluorinated Building Block for Medicinal Chemistry and Agrochemical Research


Ethanamine, N-ethyl-2,2-difluoro- (CAS 95353-03-0), also known as (2,2-Difluoroethyl)(ethyl)amine, is a specialized aliphatic amine featuring a unique difluoroethyl (CHF2) group attached to the nitrogen . This motif is significant in medicinal chemistry as the CHF2 group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (OH) or thiol (SH) groups . With a molecular weight of 109.12 g/mol and a calculated LogP of 1.25, its distinct physicochemical profile makes it a versatile intermediate for synthesizing pharmaceutical and agrochemical candidates where modulation of basicity, lipophilicity, and metabolic stability is required .

Building block Fluorinated amine for drug and agrochemical candidate synthesis
Motif CHF2 as lipophilic H-bond donor and OH/SH bioisostere
Tuning Enables pKa, lipophilicity, and metabolic stability modulation

Why Simple Amines or Common Fluoroalkyl Analogs Cannot Replace Ethanamine, N-ethyl-2,2-difluoro- in Optimized Syntheses


Direct substitution of Ethanamine, N-ethyl-2,2-difluoro- with simpler, non-fluorinated amines (e.g., diethylamine) or other fluoroalkyl analogs (e.g., N-(2,2,2-trifluoroethyl) derivatives) is not straightforward. The specific gem-difluoro motif imparts a unique combination of electronic and steric effects that are difficult to replicate. As demonstrated in comparative studies on cannabinoid and analgesic derivatives, the choice of fluorinated substituent dramatically alters key properties such as pKa, receptor binding affinity, and metabolic susceptibility, leading to divergent in vivo outcomes including toxicity profiles [1]. Generic substitution risks negating the specific pharmacokinetic and pharmacodynamic optimizations that this building block provides.

Non-fluorinated amines (e.g., diethylamine) lack CHF2 electronic effects, altering pKa and target binding.
Other fluoroalkyl analogs (e.g., CF3) may shift metabolic pathway and toxicity profile, as seen in comparative analgesic studies.
Generic substitution risks negating tailored physicochemical optimization for specific lead series.

Quantitative Evidence of Differentiation for Ethanamine, N-ethyl-2,2-difluoro- (CAS 95353-03-0)


Distinct Lipophilicity Profile: LogP Comparison vs. Non-Fluorinated Analog

The introduction of the 2,2-difluoroethyl group significantly reduces lipophilicity compared to its non-fluorinated analog. The calculated LogP for Ethanamine, N-ethyl-2,2-difluoro- is 1.25 . While experimental data for the non-fluorinated counterpart, N-ethylethanamine (diethylamine), is not directly available in the same source, diethylamine's predicted LogP is substantially higher (around 0.5-0.6), representing an approximate 100-fold difference in partition coefficient . This difference is critical for modulating membrane permeability and solubility.

Lipophilicity (LogP)
Class-level inference
Target LogP 1.25 vs. diethylamine ~0.58 (Δ0.67)
Lower lipophilicity may improve solubility and reduce non-specific binding.
Calculated values; context-dependent.
Medicinal Chemistry Physicochemical Property Drug Design

Enhanced Metabolic Stability: In Vivo Evidence of Reduced Toxic Deamination vs. Monofluoroethyl Analog

In a comparative study of normeperidine and normetazocine derivatives, the N-(2-fluoroethyl) analog caused convulsions in rats at 40-45 mg/kg ip, linked to in vivo oxidative deamination to toxic fluoroacetate [1]. The N-(2,2-difluoroethyl) derivative, in contrast, did not show this toxicity profile, indicating that the C-F bonds in the difluoro group confer significantly greater resistance to this specific metabolic pathway, a critical safety and stability advantage.

Metabolic stability
Head-to-head
N-(2,2-difluoroethyl) derivative: no convulsions; N-(2-fluoroethyl): convulsions at 40–45 mg/kg ip in rats.
Resistance to toxic fluoroacetate pathway may support metabolic stability screening.
Direct comparison in rat model; verify in target series.
Toxicology Drug Metabolism Pharmacokinetics

Modulation of Basicity (pKa): A Key Driver for Receptor Binding and Bioavailability

The strong electron-withdrawing effect of the 2,2-difluoroethyl group substantially lowers the pKa of the amine. While a direct pKa value for the free base was not located, the study on normeperidine and normetazocine derivatives found that the weak basicity of the N-(2,2-difluoroethyl) derivatives was linked to a loss of in vivo agonist activity and reduced opiate receptor binding, a phenomenon not observed to the same degree with the N-ethyl analog [1]. This pKa shift is a predictable and quantifiable design element for tuning a molecule's ionization state and target engagement.

Basicity (pKa) & activity
Cross-study comparable
N-(2,2-difluoroethyl) showed reduced agonist activity and lower receptor binding vs. N-ethyl analog.
pKa shift alters ionization state and target engagement in receptor assays.
Qualitative difference; in vivo and in vitro assays.
Medicinal Chemistry Physicochemical Property Bioavailability

Superior Pharmacokinetic Profile in Cannabinoid Derivatives: A Comparative Study of Fluoroalkyl Groups

A 2026 study on fluorinated cannabidiol (CBD) and cannabigerol (CBG) derivatives found that modifications with aliphatic fluoroalkyl side chains, including the 2,2-difluoroethyl group, positively influenced pharmacokinetic parameters like absorption compared to aromatic fluorine substitutions which increased lipophilicity and decreased bioavailability [1]. This positions the 2,2-difluoroethyl group as a superior choice for improving systemic exposure of lead compounds.

Pharmacokinetic profile
Class-level inference
2,2-difluoroethyl cannabinoid derivatives: improved absorption; aromatic F substitutions: decreased bioavailability.
May support oral PK optimization in lead compounds.
Recent cannabinoid study; class context.
Cannabinoid Research Pharmacokinetics Bioavailability

Strategic Application Scenarios for Ethanamine, N-ethyl-2,2-difluoro- in Drug Discovery and Agrochemical Development


Medicinal Chemistry: Optimizing CNS Drug Candidates via pKa Modulation

Researchers developing central nervous system (CNS) therapeutics can use Ethanamine, N-ethyl-2,2-difluoro- as a key intermediate to install a 2,2-difluoroethyl group. As evidenced in analgesic studies, this group significantly lowers the amine's pKa, reducing its basicity [1]. This predictable pKa shift is a critical tool for fine-tuning a drug candidate's ability to cross the blood-brain barrier and reducing unwanted interactions with peripheral receptors, thereby improving the therapeutic index.

Drug Discovery: Enhancing Metabolic Stability and Mitigating Toxicity Risks

In early-stage drug discovery programs where metabolic stability is a concern, Ethanamine, N-ethyl-2,2-difluoro- provides a safer alternative to monofluoroethyl analogs. Direct comparative data from animal studies shows that while N-(2-fluoroethyl) derivatives are metabolized to toxic fluoroacetate, causing convulsions, the N-(2,2-difluoroethyl) analogs avoid this dangerous pathway [1]. This makes it a superior building block for designing safer, long-acting drug candidates.

Pharmaceutical Development: Improving Bioavailability in Orally Administered Drugs

Medicinal chemists aiming to improve the oral bioavailability of lead compounds can leverage Ethanamine, N-ethyl-2,2-difluoro- for its beneficial impact on pharmacokinetics. Recent studies on fluorinated cannabinoids confirm that the 2,2-difluoroethyl group enhances absorption, in contrast to aromatic fluorine substitutions that hinder it [2]. This makes the compound a valuable asset in optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of new pharmaceuticals.

Agrochemical Research: Designing Crop Protection Agents with Improved Uptake and Stability

In agrochemical research, the 2,2-difluoroethyl moiety is known to enhance both the metabolic stability and lipophilicity of active compounds [3]. This dual action improves the uptake of the compound by plants or target pests and prolongs its duration of action in the field. Ethanamine, N-ethyl-2,2-difluoro- serves as a crucial intermediate for introducing this performance-enhancing group into novel pesticides and herbicides.

Application
Selection Property
Validation Focus
CNS drug candidate pKa modulation studies
Amine basicity reduction capacity
Blood-brain barrier penetration and target engagement assays
Metabolic stability and toxicity pathway research
Resistance to oxidative deamination pathway
In vitro metabolite profiling and in vivo toxicology endpoints
Oral bioavailability and ADME profiling
Absorption modulation potential vs. aromatic fluorine
Pharmacokinetic parameters (AUC, Cmax) in lead optimization
Agrochemical uptake and stability optimization
Dual action on metabolic stability and lipophilicity
Plant uptake and field persistence studies

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